molecular formula C21H18N4O2S B3201456 N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1019104-86-9

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No. B3201456
CAS RN: 1019104-86-9
M. Wt: 390.5 g/mol
InChI Key: GQRMSNNORVOQGZ-UHFFFAOYSA-N
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Description

“N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” is a complex organic compound that contains several functional groups, including a thiazole ring, a pyrazole ring, a benzamide group, and a methoxyphenyl group . The compound is likely to be a part of a larger class of thiazole and pyrazole derivatives, which have been studied for their potential antimicrobial and antiproliferative activities .


Synthesis Analysis

While specific synthesis methods for this exact compound are not available, similar compounds have been synthesized through various methods. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Another method involved the refluxing of an intermediate compound with carbon disulphide in the presence of potassium hydroxide in absolute ethanol .


Molecular Structure Analysis

The molecular structure of this compound would be confirmed by various spectroanalytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry . These techniques provide information about the types of atoms in the compound, their connectivity, and the functional groups present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by various analytical techniques. These could include determining its melting point, boiling point, solubility in various solvents, and stability under different conditions. The compound’s spectroanalytical data (NMR, IR, and elemental) would also provide information about its chemical properties .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to the thiazole scaffold have been reported to have analgesic (pain-relieving) properties . This could potentially be applied in the development of new pain management medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory effects . This could be useful in treating conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole compounds have shown promising antimicrobial activity . They could potentially be used in the development of new antimicrobial agents to combat drug-resistant pathogens.

Antifungal Activity

Similar to their antimicrobial activity, thiazole derivatives have demonstrated antifungal properties . This could lead to the development of new antifungal medications.

Antiviral Activity

Thiazole compounds have been found to have antiviral properties . This could potentially be applied in the development of new antiviral drugs.

Antitumor and Cytotoxic Activity

Thiazole compounds have shown potential in acting as antitumor or cytotoxic drug molecules . For example, certain thiazole derivatives have demonstrated potent effects on prostate cancer .

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects . This could potentially be applied in the treatment of neurodegenerative diseases like Alzheimer’s or Parkinson’s.

Future Directions

The future research directions for this compound could involve further exploration of its potential antimicrobial and antiproliferative activities . This could involve in vitro and in vivo studies, as well as investigations into its mechanism of action. Additionally, modifications could be made to its structure to enhance its activity or reduce any potential side effects.

properties

IUPAC Name

N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-14-11-19(23-20(26)15-7-4-3-5-8-15)25(24-14)21-22-18(13-28-21)16-9-6-10-17(12-16)27-2/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRMSNNORVOQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC(=CS3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Reactant of Route 2
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Reactant of Route 3
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Reactant of Route 4
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Reactant of Route 5
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Reactant of Route 6
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

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